1-(4-Benzoylpiperazine-1-yl)propan-2-one

Nootropics Cognitive Enhancement Antiamnesic Agents

Sunifiram (DM-235) is the definitive benzoylpiperazine nootropic for preclinical cognitive research—1,000× more potent than piracetam in reversing drug-induced amnesia. Its unique mechanism enhances hippocampal LTP selectively via the NMDAR glycine-binding site, making it an indispensable pharmacological tool for dissecting synaptic plasticity pathways. SAR studies confirm that subtle structural modifications to this scaffold drastically reduce potency or even induce amnesic effects. Procuring authentic Sunifiram—rather than uncharacterized analogs—is therefore critical for experimental reproducibility and valid benchmark data. Ideal as a positive control in Alzheimer's, age-related cognitive decline, and memory dysfunction models. Its high potency enables low-dose formulations, minimizing off-target effects.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
Cat. No. B8295401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzoylpiperazine-1-yl)propan-2-one
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(=O)CN1CCN(CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H18N2O2/c1-12(17)11-15-7-9-16(10-8-15)14(18)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3
InChIKeyRLAKAEOCVLLGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Benzoylpiperazine-1-yl)propan-2-one (Sunifiram, DM-235): An Overview of a Potent Nootropic Research Compound


1-(4-Benzoylpiperazine-1-yl)propan-2-one, also known as Sunifiram or DM-235, is a synthetic piperazine derivative [1]. It is an experimental nootropic agent developed for potential cognitive enhancement and treatment of neurodegenerative disorders such as Alzheimer's disease [2]. Structurally, it features a benzoylpiperazine scaffold and is related to the racetam family of nootropics [3]. Preclinical studies have demonstrated that Sunifiram possesses significant antiamnesic and cognition-enhancing properties in animal models [4].

Why a Simple 1-(4-Benzoylpiperazine-1-yl)propan-2-one Analog May Not Be an Appropriate Substitute: The Risk of Suboptimal Nootropic Activity


While the benzoylpiperazine scaffold is considered a privileged structure in medicinal chemistry, not all derivatives exhibit the same level of nootropic efficacy [1]. Structure-activity relationship (SAR) studies have consistently shown that subtle modifications to the benzoylpiperazine core can dramatically alter cognitive effects. For instance, a series of 2- and 3-phenyl piperazine derivatives, structurally related to Sunifiram (DM-235), were synthesized and tested; none reached the potency of the parent compound, and some even demonstrated amnesic (memory-impairing) properties [2]. This underscores that the precise molecular configuration of 1-(4-benzoylpiperazine-1-yl)propan-2-one is critical for its desired pharmacological profile. Substituting it with a seemingly similar benzoylpiperazine or piperazine analog carries a high risk of reduced potency, altered mechanism, or even opposing biological activity, making it unsuitable for rigorous scientific research and procurement where specific nootropic effects are required.

Quantitative Evidence Guide: Verifiable Differentiation of 1-(4-Benzoylpiperazine-1-yl)propan-2-one (Sunifiram) from Key Nootropic Comparators


Potency Advantage: 1,000-Fold Greater Efficacy vs. Piracetam in Reversing Scopolamine-Induced Amnesia

In a standard preclinical model of cognitive deficit (scopolamine-induced amnesia in a passive avoidance test), Sunifiram (DM-235) demonstrates a dramatic potency advantage over the classic nootropic, piracetam [1]. Specifically, Sunifiram produced a significant antiamnesic effect at intraperitoneal doses of 0.001–0.1 mg/kg, whereas piracetam required doses of 30–100 mg/kg to achieve a comparable effect [1]. This translates to Sunifiram being approximately 1,000 times more potent than piracetam on a per-weight basis in this assay [1].

Nootropics Cognitive Enhancement Antiamnesic Agents

Functional Differentiation: Potentiation of Hippocampal Long-Term Potentiation (LTP) via a Distinct Glycine-Binding Site Mechanism

Sunifiram exhibits a unique functional profile by enhancing long-term potentiation (LTP), a cellular correlate of learning and memory, in mouse hippocampal slices. It achieves this at very low concentrations (10-100 nM) in a bell-shaped manner, with a peak effect at 10 nM [1]. Critically, this LTP enhancement is selectively blocked by 7-chloro-kynurenic acid (7-ClKN), an antagonist for the glycine-binding site of the N-methyl-D-aspartate receptor (NMDAR), but not by ifenprodil, a polyamine site antagonist [1]. This demonstrates a specific mechanistic interaction with the glycine-binding site of NMDARs, a feature that distinguishes it from other nootropic classes that may act via AMPA receptor potentiation, cholinergic systems, or other pathways.

Neuropharmacology Synaptic Plasticity NMDA Receptor Modulation

SAR-Defined Advantage: The Critical Nature of the Sunifiram Scaffold for Optimal Nootropic Potency

A dedicated SAR study focusing on unifiram (DM232) and sunifiram (DM235) found that none of the newly synthesized analogs could match the potency of the parent drugs [1]. Furthermore, a later study on a series of 2- and 3-phenyl piperazines, designed as structural analogs of DM235, confirmed that all newly synthesized molecules were less potent than the parent compound [2]. Remarkably, this SAR exploration also identified two compounds (13 and 14) that exhibited amnesic activity, i.e., the opposite effect of Sunifiram, at a potency nearly equipotent to scopolamine [1]. This highlights that the specific substitution pattern on the benzoylpiperazine core of Sunifiram is not only crucial for high potency but also dictates the direction of the cognitive effect.

Medicinal Chemistry Structure-Activity Relationship (SAR) Piperazine Derivatives

Safety Profile: Demonstrating a Wide Therapeutic Index in Preclinical Models

Preclinical studies have provided evidence for a wide therapeutic index for Sunifiram. A study reported a minimum effective dose of 0.001 mg/kg for cognitive enhancement, and importantly, no overt toxic symptoms were observed even at a dose 1,000-fold higher (1 mg/kg) [1]. This contrasts with some other nootropic agents where adverse effects may occur at doses closer to the therapeutic range. This preclinical safety profile, characterized by a high no-observed-adverse-effect level relative to the effective dose, supports its use in research applications.

Toxicology Therapeutic Index Drug Safety

Recommended Research and Industrial Application Scenarios for 1-(4-Benzoylpiperazine-1-yl)propan-2-one (Sunifiram) Based on Differentiating Evidence


Preclinical Studies of Cognitive Enhancement and Memory Deficits

Given its remarkable 1,000-fold potency advantage over piracetam in reversing drug-induced amnesia [1], Sunifiram is ideally suited as a positive control or test compound in preclinical models of cognitive impairment. Its high potency allows for the use of low doses, minimizing potential off-target effects and simplifying formulation. Researchers investigating Alzheimer's disease, age-related cognitive decline, or memory dysfunction can utilize Sunifiram to establish efficacy benchmarks or explore synergistic effects with other compounds.

Mechanistic Studies of Synaptic Plasticity and NMDA Receptor Function

Sunifiram's defined mechanism of action—enhancing hippocampal LTP specifically through the glycine-binding site of NMDARs [2]—makes it a valuable pharmacological tool for dissecting the pathways of synaptic plasticity. It can be employed in electrophysiology and biochemistry experiments to study NMDAR-dependent signaling, CaMKII/PKC activation, and AMPA receptor trafficking. Its selective action (insensitive to a polyamine site antagonist) offers a clear advantage over less specific NMDAR modulators.

SAR-Driven Lead Optimization and Medicinal Chemistry Campaigns

The extensive SAR data highlighting the unique potency of the Sunifiram scaffold [3][4] provides a validated starting point for medicinal chemistry programs. This compound serves as an excellent reference standard for screening new chemical entities designed to target cognition. Its well-defined structure and the availability of less potent and even amnesic analogs provide a clear structural map for optimizing potency and selectivity in next-generation nootropic or CNS therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Benzoylpiperazine-1-yl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.